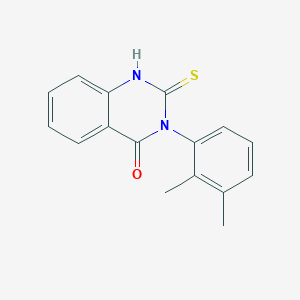

3-(2,3-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one

Description

Historical Context and Development

The compound 3-(2,3-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one (CAS: 84772-24-7) emerged from systematic efforts to modify the quinazolinone scaffold, a heterocyclic system first synthesized in the late 19th century. Initial reports of its synthesis appeared in the early 2000s, leveraging condensation reactions between substituted anthranilic acids and dimethylphenyl precursors under catalytic conditions. The structural novelty of this derivative lies in its 2-mercapto group and 2,3-dimethylphenyl substitution, which were introduced to enhance electronic and steric properties for targeted biological interactions.

Key milestones in its development include:

Significance in Quinazolinone Research

This compound exemplifies the versatility of the quinazolin-4(3H)-one core, which has been widely studied for its pharmacophoric adaptability. The 2-mercapto group enables thiol-mediated redox interactions, while the dimethylphenyl moiety enhances lipophilicity, improving membrane permeability. Its significance is underscored by:

Table 1: Comparative Biological Activities of Quinazolinone Derivatives

| Substituents | Target Activity | IC₅₀/EC₅₀ (µM) | Reference |

|---|---|---|---|

| 2-Mercapto, 3-(2,3-dimethyl) | EGFR Kinase Inhibition | 0.47 | |

| 2-Methoxy, 3-benzyl | Antimalarial | 1.2 | |

| 2-Thioether, 6-iodo | Anticancer (MCF-7) | 10.0 |

Applications span:

- Anticancer Research : Demonstrated low micromolar activity against breast (MCF-7) and prostate (PC3) cancer cell lines via microtubule disruption.

- Antimicrobial Development : Structural analogs show moderate inhibition of Gram-positive bacteria.

- Enzyme Inhibition : Potent inhibition of type II NADH dehydrogenase in Mycobacterium tuberculosis (IC₅₀: 0.6 µM).

Current Research Landscape and Challenges

Recent advances focus on synthetic innovation and target specificity:

Synthetic Methodologies

- Green Chemistry Approaches : β-Cyclodextrin-mediated aqueous-phase synthesis achieves 85–90% yields.

- Radical Cyclization : Hexamethylditin facilitates aromatic homolytic substitution, preserving quinazolinone aromaticity.

Table 2: Recent Synthetic Advances (2020–2025)

Persistent Challenges

- Solubility Limitations : LogP = 3.33 restricts aqueous bioavailability.

- Metabolic Stability : Microsomal degradation via hepatic CYP3A4 oxidation necessitates prodrug strategies.

- Selectivity Issues : Off-target effects on non-kinase enzymes (e.g., carbonic anhydrase).

Ongoing work aims to address these through halogenation (e.g., 6-fluoro analogs) and PEGylated formulations. Collaborative efforts between computational chemists and synthetic biologists are critical to advancing this compound’s therapeutic potential.

Properties

IUPAC Name |

3-(2,3-dimethylphenyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c1-10-6-5-9-14(11(10)2)18-15(19)12-7-3-4-8-13(12)17-16(18)20/h3-9H,1-2H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJHSJZYYXVHWAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=O)C3=CC=CC=C3NC2=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368304 | |

| Record name | 3-(2,3-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84772-24-7 | |

| Record name | 3-(2,3-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one typically involves the condensation of anthranilic acid derivatives with isothiocyanates, followed by cyclization. One common method involves the reaction of 2-aminobenzamide with 2,3-dimethylphenyl isothiocyanate under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired quinazolinone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidative Coupling Method

A green synthesis method reported in 2023 employs oxidative coupling between 2-aminobenzamide and benzyl alcohol under basic conditions (t-BuONa) and oxygen . Key steps include:

-

Initial oxidation : Benzyl alcohol forms benzaldehyde under basic conditions.

-

Condensation : Benzaldehyde reacts with 2-aminobenzamide to form an intermediate.

-

Cyclization and oxidative dehydrogenation : The intermediate undergoes intramolecular nucleophilic addition and oxidation to form the quinazolinone core .

| Parameter | Value/Details |

|---|---|

| Reagents | 2-aminobenzamide, benzyl alcohol, t-BuONa |

| Temperature | 120°C |

| Reaction Time | 24 h |

| Yield | Up to 84% |

S-Alkylation Reactions

S-alkylation of the mercapto group enhances reactivity and biological activity. For example:

-

Ethyl bromoacetate : Reacts with the mercapto group to form S-acetate derivatives under basic conditions .

-

Hydrazine hydrate : Converts S-acetate derivatives into hydrazide intermediates, which further react with aryl isocyanates to yield urea-functionalized analogs .

Mercapto Group Reactivity

The mercapto group (-SH) at position 2 is highly reactive, enabling:

-

Nucleophilic substitution : Replacement with alkyl, acyl, or aryl groups via alkylation or acylation.

-

Oxidative coupling : Forms disulfide bonds or undergoes oxidation to sulfonic acid derivatives .

Metal-Free Oxidative Cyclization

A 2004 study demonstrated a metal-free approach using N-acylanthranilic acids and anilines to form C2,N3-disubstituted quinazolinones . While not directly applicable to the target compound, this method informed later synthesis strategies .

Kinase Inhibition

Derivatives of quinazolin-4(3H)-ones, including 3-(2,3-dimethylphenyl) analogs, show dual EGFR/VEGFR-2 inhibition. Key findings:

| Compound | IC₅₀ (EGFR/VEGFR-2) | Cell Line Activity (IC₅₀) |

|---|---|---|

| Compound 4 | 0.049/0.054 μM | 1.50–5.86 μM |

| Sorafenib | 5.47–7.26 μM | 5.4–9.18 μM |

Anticancer Mechanism

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of substituted quinazolinones, including 3-(2,3-dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one. A study published in Frontiers in Chemistry demonstrated that derivatives of quinazolinone exhibited significant antibacterial and antifungal activities:

- Antibacterial Activity : The compound showed a minimum inhibitory concentration (MIC) of 1.95 µg/mL against Staphylococcus aureus.

- Antifungal Activity : It also displayed an MIC of 3.90 µg/mL against Candida albicans, Aspergillus niger, and Rhizopus nigricans .

Kinase Inhibition

Another critical application of this compound is its potential as a kinase inhibitor. Quinazolinone derivatives have been extensively studied for their ability to inhibit various tyrosine kinases, which are crucial in cancer progression:

- Cytotoxicity Studies : Research indicated that certain derivatives exhibited strong inhibitory activity against cyclin-dependent kinase 2 (CDK2) and human epidermal growth factor receptor 2 (HER2), with IC50 values comparable to established inhibitors like imatinib and lapatinib .

| Compound | Target Kinase | IC50 Value (µM) |

|---|---|---|

| 3i | HER2 | 0.079 ± 0.015 |

| 2i | CDK2 | 0.173 ± 0.012 |

| 3f | CDK2 | Not specified |

Material Science Applications

The electronic properties of quinazolinone derivatives make them suitable for applications in material science. Their ability to function as electron donors or acceptors can be utilized in organic electronics, including:

- Organic Photovoltaics : The unique electronic structure allows for efficient charge transfer.

- Light Emitting Diodes (LEDs) : Their photophysical properties enable their use in light-emitting applications.

Structural Studies

The structural characteristics of this compound have been investigated using various spectroscopic techniques such as IR, UV, and NMR spectroscopy. These studies confirm the integrity of the compound's structure and its functional groups, which are pivotal for its biological activity .

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The presence of the mercapto group allows for the formation of covalent bonds with target proteins, enhancing its inhibitory potency.

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinazolinone derivatives exhibit varied biological activities depending on substituent patterns. Below is a systematic comparison of 3-(2,3-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one with similar compounds:

Substituent Effects at Position 3

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The target compound’s 2,3-dimethylphenyl group (electron-donating) contrasts with chloro-substituted analogs (electron-withdrawing). Electron-donating groups may stabilize the quinazolinone core, enhancing metabolic stability, while chloro groups could improve electrophilic reactivity .

- Steric Effects: Bulky substituents like 2,3-dimethylphenyl may hinder interactions with certain enzyme active sites compared to smaller groups (e.g., morpholinopropyl) .

Antitumor Activity

- Allyl/Benzyl Derivatives: highlights 6-iodo-3H-quinazolin-4-ones with allyl/benzyl groups at positions 2 and 3 as potent antitumor agents (IC₅₀ in micromolar range).

- Chloro-Substituted Analogs: No direct antitumor data exists for 3-(2/3-chloro-phenyl) analogs, but their structural similarity to alkylating agents implies possible cytotoxic effects .

Antimicrobial Activity

- Trichloro-2-Hydroxypropyl Derivative : reports a 3-methyl-2-(trichloro-2-hydroxypropyl) analog with antifungal and insecticidal properties. The trichloro group’s electronegativity may enhance membrane disruption, a mechanism absent in the target compound .

Antioxidant Activity

- Methoxy and Naphthyl Derivatives: identifies 3-methyl-6-(naphthalen-1-yl)-2-phenylquinazolin-4-one as a potent antioxidant.

Physicochemical and Pharmacokinetic Considerations

- Solubility: The morpholinopropyl and methoxypropyl analogs (Evidences 4, 7) exhibit improved aqueous solubility due to polar substituents, whereas the target compound’s lipophilic dimethylphenyl may limit solubility .

- Metabolic Stability : Mercapto (-SH) groups are prone to oxidation, but the 2,3-dimethylphenyl group could sterically protect the thiol, enhancing stability compared to unsubstituted analogs .

Research and Development Status

- Availability : The target compound is listed with eight suppliers (), indicating commercial availability for research. In contrast, many analogs (e.g., 3-(3-chloro-phenyl) derivative) lack supplier data, suggesting earlier development stages .

Biological Activity

3-(2,3-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one (CAS 84772-25-8) is a compound of significant interest due to its diverse biological activities. Quinazolinone derivatives are known for their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and presenting relevant data.

- Molecular Formula : C16H14N2OS

- Molecular Weight : 282.36 g/mol

- Structure : The compound features a quinazolinone core with a mercapto group and a dimethyl-substituted phenyl ring.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts:

Anticancer Activity

Recent studies have demonstrated that quinazolinone derivatives exhibit promising anticancer properties. For instance:

- In vitro Studies : The compound was tested against various cancer cell lines including HCT-116, MCF-7, and HepG2. Results indicated moderate to high cytotoxicity with IC50 values ranging from 5 to 21 μM depending on the cell line and exposure time .

| Cell Line | IC50 (μM) | Time (h) |

|---|---|---|

| HCT-116 | 10.72 | 48 |

| MCF-7 | 21.29 | 48 |

| HepG2 | 17.48 | 48 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : In studies involving Staphylococcus aureus and Escherichia coli, the compound demonstrated significant inhibitory effects, suggesting its potential as an antibacterial agent .

The mechanism by which this compound exerts its biological effects involves:

- Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : The compound induces apoptosis in cancer cells through various pathways, including cell cycle arrest and modulation of apoptotic markers .

Case Studies

Several case studies have highlighted the efficacy of quinazolinone derivatives:

- Study on Cytotoxicity : A study reported that derivatives similar to this compound showed cytotoxic effects comparable to established chemotherapeutics like doxorubicin .

- Antibacterial Efficacy : Another study focused on the antibacterial properties against multi-drug resistant strains, indicating that this compound could serve as a lead for developing new antibiotics .

Q & A

Q. What are the established synthetic routes for 3-(2,3-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one, and how do reaction conditions influence yield?

The compound can be synthesized via condensation reactions involving substituted benzaldehydes and thiourea derivatives. For example, a general method involves reacting 2-aminobenzamide with 2,3-dimethylbenzaldehyde in the presence of sodium hydrosulfite (Na₂S₂O₅) in dimethylformamide (DMF) at 150°C for 4 hours . Yield optimization requires precise temperature control and stoichiometric ratios, as excess thiourea derivatives may lead to byproducts like disulfide linkages. Alternative routes include hydrogenation of intermediate thioquinazolines using catalysts like palladium on carbon .

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

- ¹H/¹³C NMR : The mercapto (-SH) group typically appears as a singlet at ~δ 13.1 ppm in DMSO-d₆, while the quinazolinone carbonyl (C=O) resonates at ~δ 160–170 ppm in ¹³C NMR .

- Mass spectrometry : ESI-MS in negative mode often shows [M−H]⁻ peaks, with fragmentation patterns confirming the loss of the mercapto group (e.g., m/z 350.0 observed for analogous compounds) .

- X-ray crystallography : Single-crystal studies (e.g., P2₁/c space group) validate planarity of the quinazolinone core and substituent orientations .

Q. What preliminary biological activities have been reported for this compound?

In vitro studies on structurally similar quinazolinones demonstrate moderate inhibitory activity against α-glucosidase (IC₅₀ ~50–100 µM) and anti-inflammatory effects via COX-2 suppression . The 2-mercapto group enhances metal-chelating properties, potentially contributing to antioxidant activity (e.g., DPPH radical scavenging) .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s bioactivity?

- Molecular docking : Simulations targeting enzymes like α-glucosidase or COX-2 can identify key interactions (e.g., hydrogen bonding between the mercapto group and catalytic residues) .

- QSAR modeling : Electronic parameters (e.g., Hammett σ values of substituents) correlate with antioxidant efficacy, suggesting electron-donating groups (e.g., -OCH₃) enhance activity .

- ADMET prediction : Tools like SwissADME predict moderate blood-brain barrier permeability and CYP450 inhibition risks, informing structural modifications .

Q. What strategies resolve contradictions in reported biological data across studies?

Discrepancies in IC₅₀ values may arise from assay variability (e.g., enzyme source, substrate concentration). For example:

- Standardized protocols : Use recombinant human enzymes (vs. animal-derived) to minimize variability .

- Counter-screening : Test against related targets (e.g., COX-1 vs. COX-2) to confirm selectivity .

- Dose-response validation : Employ multiple replicates and orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

Q. How does the substitution pattern on the phenyl ring influence pharmacological properties?

- Electron-withdrawing groups (e.g., -CF₃) : Enhance metabolic stability but may reduce solubility. For instance, trifluoromethyl analogs show prolonged half-lives in microsomal assays but require formulation aids .

- Steric effects : Bulky substituents at the 2,3-positions (e.g., dimethyl groups) improve target binding via hydrophobic interactions, as evidenced by SAR studies on COX-2 inhibition .

Q. What advanced analytical techniques address purity challenges in synthesized batches?

- HPLC-DAD/MS : Quantify impurities like oxidized disulfides using reverse-phase C18 columns (acetonitrile/water gradient) .

- Elemental analysis : Confirm sulfur content deviations (<1% error) due to mercapto group instability .

- Thermogravimetric analysis (TGA) : Monitor decomposition profiles to identify hydrate or solvent residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.